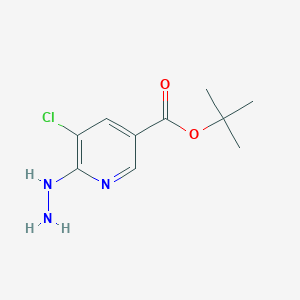
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate
概要
説明
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butyl group, a chlorine atom, and a hydrazine moiety attached to the nicotinic acid framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate typically involves the reaction of 5-chloro-6-nitro-nicotinic acid with tert-butyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
類似化合物との比較
- Tert-butyl 5-chloro-6-nitronicotinate
- Tert-butyl 5-chloro-6-aminonicotinate
- Tert-butyl 5-chloro-6-methylnicotinate
Comparison: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-4-7(11)8(14-12)13-5-6/h4-5H,12H2,1-3H3,(H,13,14) |
InChIキー |
WUXSSJYRZIDMEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)NN)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














